molecular formula C17H16N2O5 B3130194 N-[5-acetyl-6-[(2Z)-2-methoxyiminoethyl]-2-oxopyran-3-yl]benzamide CAS No. 341966-13-0

N-[5-acetyl-6-[(2Z)-2-methoxyiminoethyl]-2-oxopyran-3-yl]benzamide

Cat. No. B3130194
CAS RN: 341966-13-0
M. Wt: 328.32 g/mol
InChI Key: QNXCTLQMEREIIY-NVMNQCDNSA-N
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Description

N-[5-acetyl-6-[(2Z)-2-methoxyiminoethyl]-2-oxopyran-3-yl]benzamide, also known as AMN082, is a selective agonist for metabotropic glutamate receptor 7 (mGluR7). It has been widely used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of mGluR7 activation.

Mechanism of Action

N-[5-acetyl-6-[(2Z)-2-methoxyiminoethyl]-2-oxopyran-3-yl]benzamide acts as a selective agonist for mGluR7, which is a G protein-coupled receptor that modulates the release of neurotransmitters such as glutamate and GABA. Activation of mGluR7 by N-[5-acetyl-6-[(2Z)-2-methoxyiminoethyl]-2-oxopyran-3-yl]benzamide inhibits the release of glutamate and GABA, leading to a decrease in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
N-[5-acetyl-6-[(2Z)-2-methoxyiminoethyl]-2-oxopyran-3-yl]benzamide has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the modulation of neurotransmitter release. It has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-[5-acetyl-6-[(2Z)-2-methoxyiminoethyl]-2-oxopyran-3-yl]benzamide has several advantages for use in lab experiments, including its high selectivity for mGluR7, its ability to penetrate the blood-brain barrier, and its stability in biological fluids. However, it also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of N-[5-acetyl-6-[(2Z)-2-methoxyiminoethyl]-2-oxopyran-3-yl]benzamide in scientific research, including the development of more selective and potent mGluR7 agonists, the investigation of the role of mGluR7 in other physiological and pathological processes, and the development of novel therapeutic agents based on mGluR7 activation. Additionally, further studies are needed to determine the optimal dosing and administration strategies for N-[5-acetyl-6-[(2Z)-2-methoxyiminoethyl]-2-oxopyran-3-yl]benzamide in preclinical and clinical settings.

Scientific Research Applications

N-[5-acetyl-6-[(2Z)-2-methoxyiminoethyl]-2-oxopyran-3-yl]benzamide has been extensively used in scientific research to study the role of mGluR7 in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of anxiety, depression, and drug addiction.

properties

IUPAC Name

N-[5-acetyl-6-[(2Z)-2-methoxyiminoethyl]-2-oxopyran-3-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-11(20)13-10-14(17(22)24-15(13)8-9-18-23-2)19-16(21)12-6-4-3-5-7-12/h3-7,9-10H,8H2,1-2H3,(H,19,21)/b18-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXCTLQMEREIIY-NVMNQCDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)CC=NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)C/C=N\OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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